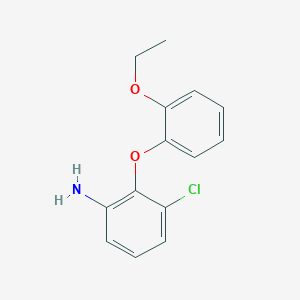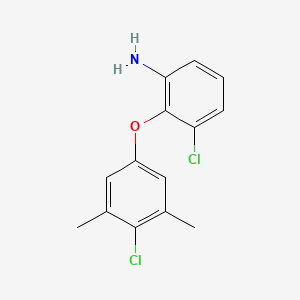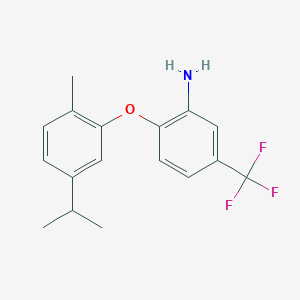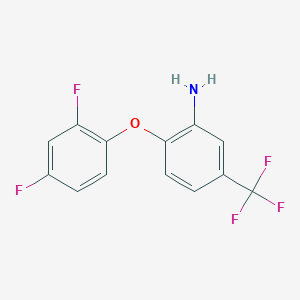![molecular formula C16H14F3NO3 B1328340 Acétate de méthyle 2-{4-[2-amino-4-(trifluorométhyl)phénoxy]-phényl} CAS No. 721948-20-5](/img/structure/B1328340.png)
Acétate de méthyle 2-{4-[2-amino-4-(trifluorométhyl)phénoxy]-phényl}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate” is a chemical compound with the molecular formula C16H14F3NO3 and a molecular weight of 325.28 . It is used for proteomics research .
Physical and Chemical Properties Analysis
“Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate” has a molecular weight of 325.28 . Further physical and chemical properties are not directly available.Applications De Recherche Scientifique
Matériaux optiques non linéaires
Le composé apparenté, le 2-amino-4-méthylpyridinium-4-hydroxybenzolate, a démontré un potentiel significatif dans les applications optiques non linéaires (NLO) en raison de sa forte hyperpolarisabilité du second ordre . Par extension, l'Acétate de méthyle 2-{4-[2-amino-4-(trifluorométhyl)phénoxy]-phényl}, avec ses caractéristiques structurelles similaires, pourrait être exploré pour ses propriétés NLO, qui sont cruciales pour le développement des dispositifs optoélectroniques.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[4-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-5-12(6-3-10)23-14-7-4-11(9-13(14)20)16(17,18)19/h2-7,9H,8,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZINCNMJRZHIMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)









